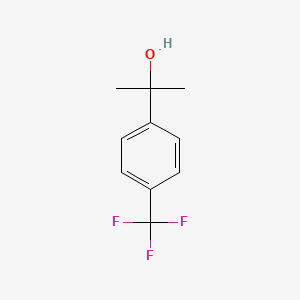

2-(4-(Trifluoromethyl)phenyl)propan-2-ol

Description

2-(4-(Trifluoromethyl)phenyl)propan-2-ol (CAS: 2252-62-2) is a tertiary alcohol with a molecular formula of C₁₀H₁₁F₃O and a molecular weight of 204.19 g/mol. It features a trifluoromethyl (-CF₃) group attached to the para position of a phenyl ring, which is further bonded to a propan-2-ol moiety. The compound is commercially available in high purity (98%) and is often utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its stability and lipophilic nature .

Properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O/c1-9(2,14)7-3-5-8(6-4-7)10(11,12)13/h3-6,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBAAKBUZIREBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380591 | |

| Record name | 2-[4-(trifluoromethyl)phenyl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2252-62-2 | |

| Record name | α,α-Dimethyl-4-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2252-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(trifluoromethyl)phenyl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-(TRIFLUOROMETHYL)PHENYL)-2-PROPANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethyl)phenyl)propan-2-ol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of 4-(trifluoromethyl)benzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the catalytic hydrogenation of 4-(trifluoromethyl)acetophenone using a palladium catalyst under high pressure and temperature. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethyl)phenyl)propan-2-ol undergoes various chemical reactions, including:

Reduction: It can be reduced back to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane.

Major Products Formed

Oxidation: 4-(Trifluoromethyl)acetophenone.

Reduction: this compound.

Substitution: 2-(4-(Trifluoromethyl)phenyl)propan-2-yl chloride.

Scientific Research Applications

2-(4-(Trifluoromethyl)phenyl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 2-(4-(Trifluoromethyl)phenyl)propan-2-ol to other trifluoromethylphenyl alcohols and derivatives are critical for understanding its unique properties. Below is a detailed comparison:

Structural Analogues

| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| This compound | 2252-62-2 | C₁₀H₁₁F₃O | -CF₃ (para), -OH (tertiary) | 204.19 | Synthetic intermediate |

| 2-[3,5-Bis(trifluoromethyl)phenyl]propan-2-ol | 67570-38-1 | C₁₁H₁₀F₆O | -CF₃ (meta, para), -OH (tertiary) | 272.19 | High-value pharmaceutical intermediates |

| Mavatrep | 956274-94-5 | C₂₅H₂₁F₃N₂O | -CF₃ (para), benzimidazole, ethenyl linker | 422.45 | TRPV1 antagonist (pain management) |

| Mefentrifluconazole | 1417782-03-6 | C₁₇H₁₄ClF₃N₃O₂ | -CF₃ (para), -Cl, 1,2,4-triazole | 408.76 | Agricultural fungicide |

Key Differences in Properties

Lipophilicity and Solubility: The trifluoromethyl group in this compound enhances lipophilicity compared to non-fluorinated alcohols, making it suitable for membrane permeability in drug design . Mefentrifluconazole exhibits a bioconcentration factor (BCF) of 385, indicating moderate environmental persistence due to its triazole ring and chlorophenoxy substituent .

Synthetic Complexity: Mavatrep requires multi-step synthesis involving palladium-catalyzed coupling for the benzimidazole-ethenyl linkage, whereas this compound can be synthesized via simpler Friedel-Crafts alkylation . ATPR (4-amino-2-trifluoromethylphenyl retinate), a retinoid derivative, employs DCC-DMAP coupling for esterification, achieving 56.71% yield after optimization .

Biological Activity :

- Mavatrep targets TRPV1 receptors for pain relief, leveraging its benzimidazole core for receptor binding .

- Mefentrifluconazole inhibits fungal ergosterol biosynthesis via its triazole moiety, showing broad-spectrum antifungal activity .

Thermal and Chemical Stability

Biological Activity

2-(4-(Trifluoromethyl)phenyl)propan-2-ol, also known by its CAS number 2252-62-2, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a trifluoromethyl group attached to a phenyl ring, contributing to its unique physicochemical properties. The presence of the trifluoromethyl group enhances lipophilicity, which can influence the compound's permeability across biological membranes.

Biological Activities

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

2. Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has shown promise in anti-inflammatory applications. A study evaluated its effect on inflammation markers in vitro, revealing a dose-dependent reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. The results are summarized in the following table:

| Treatment Concentration (µM) | TNF-alpha Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 50 | 55 |

| 100 | 70 | 80 |

These results indicate that higher concentrations of the compound significantly reduce inflammation markers, suggesting its potential use in treating inflammatory diseases.

The mechanism of action for the biological activity of this compound is believed to involve interaction with cellular targets that modulate signaling pathways related to inflammation and microbial resistance. The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, facilitating its interaction with intracellular targets.

Case Studies

Case Study 1: Antimicrobial Efficacy Against Resistant Strains

A recent study investigated the efficacy of this compound against fluconazole-resistant strains of Candida species. The compound demonstrated superior activity compared to traditional antifungals, highlighting its potential as a novel antifungal agent.

Case Study 2: In Vivo Anti-inflammatory Effects

In an animal model of arthritis, administration of this compound resulted in significant reduction of swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.